(2S,4S)-3-Benzoyl-2-(tert-butyl)-4-methyloxazolidin-5-one (2S,4S)-3-Benzoyl-2-(tert-butyl)-4-methyloxazolidin-5-one
Brand Name: Vulcanchem
CAS No.: 104057-64-9
VCID: VC20745717
InChI: InChI=1S/C15H19NO3/c1-10-13(18)19-14(15(2,3)4)16(10)12(17)11-8-6-5-7-9-11/h5-10,14H,1-4H3/t10-,14-/m0/s1
SMILES: CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C(C)(C)C
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol

(2S,4S)-3-Benzoyl-2-(tert-butyl)-4-methyloxazolidin-5-one

CAS No.: 104057-64-9

Cat. No.: VC20745717

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-3-Benzoyl-2-(tert-butyl)-4-methyloxazolidin-5-one - 104057-64-9

CAS No. 104057-64-9
Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
IUPAC Name (2S,4S)-3-benzoyl-2-tert-butyl-4-methyl-1,3-oxazolidin-5-one
Standard InChI InChI=1S/C15H19NO3/c1-10-13(18)19-14(15(2,3)4)16(10)12(17)11-8-6-5-7-9-11/h5-10,14H,1-4H3/t10-,14-/m0/s1
Standard InChI Key VQCFYKBTJKIGNX-HZMBPMFUSA-N
Isomeric SMILES C[C@H]1C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C(C)(C)C
SMILES CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C(C)(C)C
Canonical SMILES CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C(C)(C)C

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator